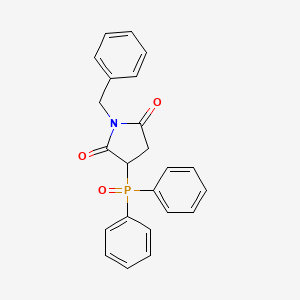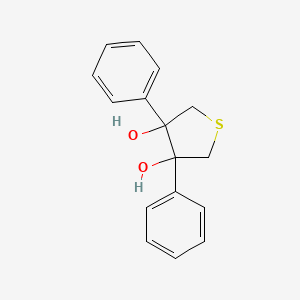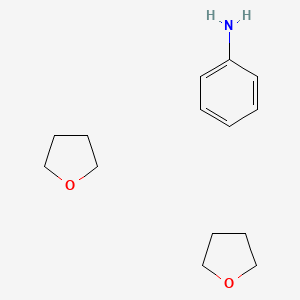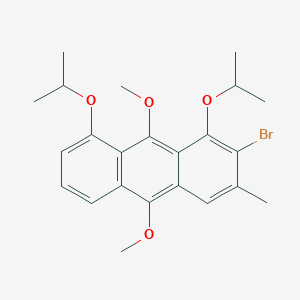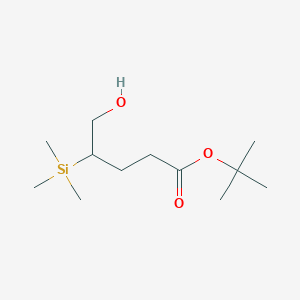
tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate: is an organic compound that features both a tert-butyl ester and a trimethylsilyl group. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate typically involves the esterification of 5-hydroxy-4-(trimethylsilyl)pentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate is used as a building block in organic synthesis
Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. Its stability and reactivity make it suitable for the development of pharmaceuticals and other biologically active compounds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Researchers investigate its role in drug development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites within the molecule. The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the active hydroxyl group for further reactions.
Comparison with Similar Compounds
- tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 5-(tert-Butyl)-4-hydroxy-m-toluic acid
Comparison: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate is unique due to the presence of both a tert-butyl ester and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in synthetic applications compared to similar compounds. The presence of the trimethylsilyl group also enhances the compound’s volatility, facilitating its analysis by techniques such as gas chromatography.
Properties
CAS No. |
918422-56-7 |
|---|---|
Molecular Formula |
C12H26O3Si |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-4-trimethylsilylpentanoate |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)15-11(14)8-7-10(9-13)16(4,5)6/h10,13H,7-9H2,1-6H3 |
InChI Key |
DMNYPCQPJFZIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)
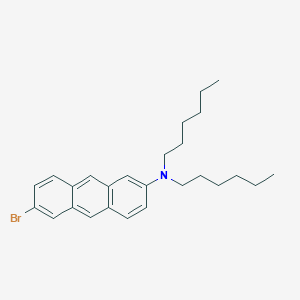
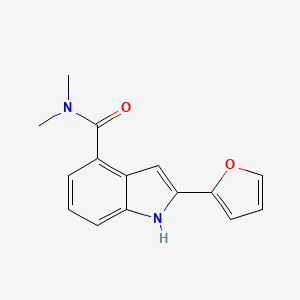
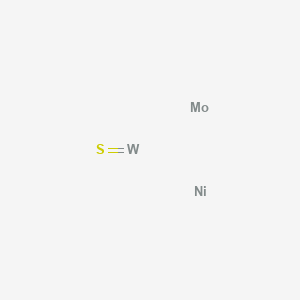
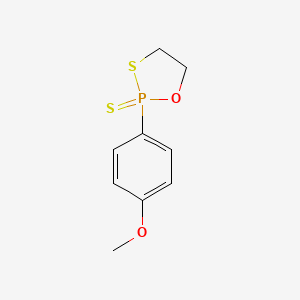
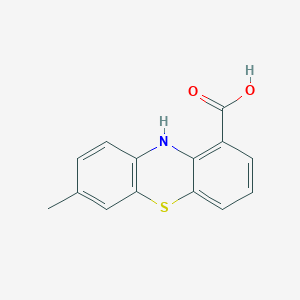
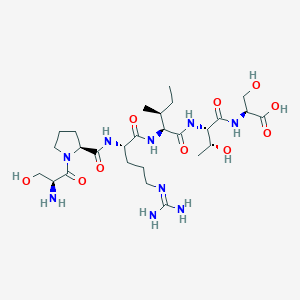
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
